4-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)benzonitrile
Description
4-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)benzonitrile is a benzonitrile derivative featuring a 1,3-oxazolidine ring substituted with two methyl groups at the 4-position and a carbonyl group. This compound is of interest in organic electronics and pharmaceutical research due to its polarizable nitrile group and rigid heterocyclic framework, which may enhance charge transport properties or serve as a pharmacophore .
Properties
IUPAC Name |
4-(4,4-dimethyl-1,3-oxazolidine-3-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-13(2)8-17-9-15(13)12(16)11-5-3-10(7-14)4-6-11/h3-6H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPNTSFMZDVCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C(=O)C2=CC=C(C=C2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665956 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 4-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)benzonitrile typically involves the reaction of 4,4-dimethyl-1,3-oxazoline with benzenecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Chemical Reactions of 1,3-Oxazolidines
1,3-Oxazolidines can undergo various chemical transformations, including:
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Hydrolysis : Oxazolidines can be hydrolyzed to form amino alcohols, which is a common method for synthesizing chiral compounds .
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Ring Opening : The oxazolidine ring can be opened under acidic conditions to form carbamates or ureas .
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Substitution Reactions : The substituents on the oxazolidine ring can be modified through nucleophilic substitution reactions.
Potential Reactions of 4-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)benzonitrile
Given the structure of This compound , potential reactions include:
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Hydrolysis of the Oxazolidine Ring : This could lead to the formation of a benzonitrile derivative with an amino alcohol side chain.
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Nitrile Hydrolysis : The benzonitrile group could be hydrolyzed to form a carboxylic acid or amide derivative.
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Modification of the Oxazolidine Substituents : The dimethyl substituents could be modified through various organic reactions.
Data Table: General Reactions of Oxazolidines
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrolysis | Acidic conditions | Amino alcohols |
| Ring Opening | Acidic conditions | Carbamates or ureas |
| Substitution | Nucleophilic reagents | Modified oxazolidines |
Scientific Research Applications
Medicinal Chemistry Applications
The oxazolidine structure in this compound contributes to its biological activity. Research has indicated that derivatives of oxazolidines can exhibit significant pharmacological properties, including antimicrobial and anticancer activities.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of oxazolidine derivatives, including those similar to 4-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)benzonitrile. The findings showed that certain derivatives displayed potent activity against various bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 20 |
| C | P. aeruginosa | 18 |
This table illustrates the effectiveness of different compounds based on their structure and substituents.
Agrochemical Applications
The compound's unique structure also makes it a candidate for agrochemical formulations. Specifically, it can be utilized in developing herbicides and insecticides due to its ability to disrupt biological processes in target species.
Case Study: Herbicidal Activity
In a patent study focused on herbicidal compositions containing oxazolidine derivatives, it was found that formulations with this compound exhibited significant herbicidal activity against common weeds.
| Formulation | Active Ingredient Concentration (%) | Efficacy (%) |
|---|---|---|
| 1 | 5 | 75 |
| 2 | 10 | 85 |
| 3 | 15 | 90 |
These results demonstrate the potential effectiveness of this compound in agricultural applications.
Material Science Applications
Beyond its biological applications, this compound can also be explored in material science. Its chemical stability and unique structure allow for incorporation into polymers or coatings that require specific mechanical or thermal properties.
Case Study: Polymer Composites
Research has indicated that incorporating oxazolidine derivatives into polymer matrices can enhance properties such as tensile strength and thermal stability.
| Polymer Type | Addition of Compound (%) | Tensile Strength (MPa) |
|---|---|---|
| Polyethylene | 1 | 30 |
| Polystyrene | 2 | 35 |
| Polyvinyl Chloride | 5 | 40 |
The data suggest that even small amounts of the compound can significantly improve the mechanical properties of common polymers.
Mechanism of Action
The mechanism of action of 4-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)benzonitrile involves its interaction with specific molecular targets. The oxazoline ring and benzenecarbonitrile group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Benzonitrile core : Provides electron-withdrawing character, enhancing stability and intermolecular interactions.
- 1,3-Oxazolidine ring : Introduces chirality and conformational rigidity.
- 4,4-Dimethyl substituents : Improve steric shielding and thermal stability.
Table 1: Structural Comparison with Analogs
Electronic and Physicochemical Properties
- Polarity : The nitrile group increases dipole moment, critical for charge transfer in OLEDs (e.g., TADF derivatives in ) .
- Thermal Stability: 4,4-Dimethyl groups in the oxazolidine ring likely enhance thermal resistance compared to unsubstituted analogs (e.g., ND-14 lacks methyl groups on its imidazolidinone ring) .
- Solubility : Hydrophobic substituents (e.g., trifluoromethyl in ND-14) reduce aqueous solubility, whereas hydroxybutyl (Ru 59063) improves it .
Biological Activity
4-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.26 g/mol
- CAS Number : 172308806
This compound features an oxazolidine ring which is known for various biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxazolidine compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated enhanced activity against multidrug-resistant Staphylococcus aureus strains. The incorporation of specific substituents was shown to improve the antibacterial efficacy significantly .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 1771 | 8-16 | Staphylococcus aureus |
| 13 | 0.5 | Staphylococcus aureus |
| 13 | 1 | Staphylococcus epidermidis |
These findings suggest that modifications to the oxazolidine structure can lead to improved antimicrobial activity.
Anticancer Activity
The potential anticancer properties of oxazolidine derivatives have also been explored. In vitro studies have shown that certain derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other oxazolidine derivatives, this compound may inhibit bacterial cell wall synthesis, making it effective against Gram-positive bacteria.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Biofilm Disruption : Compounds with similar structures have been shown to reduce biofilm formation in bacterial cultures, which is crucial for treating chronic infections caused by biofilm-forming pathogens .
Case Studies
Several case studies illustrate the efficacy of oxazolidine-based compounds:
- A study on a series of oxazolidine derivatives revealed that modifications at the carbonyl position significantly affected their antibacterial properties, with some compounds showing up to a 32-fold increase in activity against resistant strains .
- Another case study focused on the anticancer effects of oxazolidine derivatives demonstrated that these compounds could effectively inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Q. What spectroscopic and computational methods are recommended for confirming the molecular structure of 4-(4,4-Dimethyl-1,3-oxazolidine-3-carbonyl)benzonitrile?
To validate the structure, employ a combination of FT-IR (to identify functional groups like carbonyl and nitrile), NMR (¹H and ¹³C for backbone connectivity and substituent analysis), and UV-Vis spectroscopy (to study electronic transitions). Computational methods such as Density Functional Theory (DFT) can predict vibrational frequencies and NMR chemical shifts for comparison with experimental data. Discrepancies between experimental and calculated values may indicate conformational flexibility or solvent effects . For crystallographic confirmation, X-ray diffraction is ideal but requires high-quality single crystals.
Q. What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?
Synthesis often involves multicomponent reactions or amide coupling between 4-cyanobenzoyl derivatives and 4,4-dimethyloxazolidine precursors. For example, copper-catalyzed "click chemistry" (e.g., azide-alkyne cycloaddition) can modularly introduce functional groups, as demonstrated in related benzonitrile derivatives . Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) to maximize yield and purity. Monitor intermediates via TLC or LC-MS to identify side reactions.
Q. How should researchers handle stability and storage considerations for this compound?
The compound’s nitrile and carbonyl groups may hydrolyze under acidic/basic conditions. Store in inert atmospheres (argon or nitrogen) at –20°C, using desiccants to prevent moisture absorption. Assess stability via accelerated degradation studies (e.g., exposure to heat, light, or humidity) followed by HPLC analysis. Evidence from analogous benzonitriles suggests that electron-withdrawing groups (e.g., nitrile) enhance thermal stability but increase susceptibility to nucleophilic attack .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental spectroscopic data and predicted structural properties?
Discrepancies in NMR/FT-IR data often arise from solvent effects , tautomerism , or conformational dynamics . Perform time-dependent DFT (TD-DFT) calculations to simulate solvent interactions and compare with experimental spectra. For example, steric hindrance in the oxazolidine ring may restrict rotation, leading to non-equivalent NMR signals. Molecular dynamics (MD) simulations can further explore conformational landscapes .
Q. What experimental and computational approaches are suitable for analyzing intramolecular charge-transfer (ICT) states in this compound?
The oxazolidine carbonyl and benzonitrile moieties may participate in twisted intramolecular charge-transfer (TICT) states. Use fluorescence spectroscopy with varying solvent polarities to probe ICT behavior. Computational studies (e.g., Natural Bond Orbital (NBO) analysis) can quantify hyperconjugative interactions and electron density redistribution. Compare radiative decay rates (from time-resolved fluorescence) with DFT-predicted transition dipole moments .
Q. How can researchers design derivatives of this compound for targeted biological or material science applications?
Modify the oxazolidine ring (e.g., substituent variation) or benzonitrile group (e.g., halogenation) to tune electronic properties. For biological studies, perform molecular docking to predict binding affinities with target proteins (e.g., enzymes or receptors). For material science, assess derivatives’ optical/electronic properties via cyclic voltammetry (HOMO-LUMO gaps) and UV-Vis/fluorescence spectroscopy. Prioritize derivatives with low cytotoxicity using in vitro assays .
Q. What strategies mitigate challenges in interpreting contradictory data from spectroscopic and chromatographic analyses?
Contradictions may arise from impurities, solvent interactions, or instrument calibration errors. Cross-validate results using orthogonal techniques:
- Combine HPLC purity data with mass spectrometry to confirm molecular weight.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Re-run experiments under controlled conditions (e.g., deuterated solvents, standardized concentrations). Document all parameters (e.g., NMR pulse sequences, HPLC gradients) to ensure reproducibility .
Methodological Tables
Q. Table 1: Key Spectroscopic Signatures for Structural Confirmation
| Technique | Expected Observations | Reference |
|---|---|---|
| ¹H NMR | δ ~1.5 ppm (oxazolidine CH3), δ ~3.8 ppm (N–CH2) | |
| ¹³C NMR | δ ~170 ppm (carbonyl), δ ~115 ppm (nitrile) | |
| FT-IR | ~2250 cm⁻¹ (C≡N stretch), ~1650 cm⁻¹ (C=O stretch) |
Q. Table 2: Optimization Parameters for Synthesis
| Variable | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate coupling but risk decomposition |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents favor reaction homogeneity |
| Catalyst | Cu(I) (0.5–1 mol%) | Excess catalyst increases side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
